molecular formula C11H18ClNO2 B12958162 (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride

(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride

Cat. No.: B12958162
M. Wt: 231.72 g/mol
InChI Key: FVVOZSNBCNPPES-MERQFXBCSA-N
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Description

“(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride” is a chiral compound with the following structural formula:

(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride\text{this compound} (S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride

This compound contains an amino group, a hydroxyl group, and a benzyloxy (benzyl ether) moiety. The chirality arises from the asymmetric carbon center (marked as “S”).

Preparation Methods

Synthetic Routes::

    Asymmetric Synthesis:

    Protecting Group Strategy:

Industrial Production::
  • Industrial-scale production typically involves efficient synthetic routes that minimize steps and maximize yield.

Chemical Reactions Analysis

    Oxidation: The benzyloxy group can be selectively oxidized to the corresponding benzoic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

    Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).

    Major Products: Benzoic acid, the reduced alcohol, and substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in drug discovery.

    Medicine: May have applications in drug development due to its stereochemistry.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. It may act as a receptor ligand, enzyme inhibitor, or participate in metabolic pathways.

Comparison with Similar Compounds

  • Similar compounds include other chiral amino alcohols, such as ®-3-amino-2-((benzyloxy)methyl)propan-1-ol.
  • Uniqueness lies in the stereochemistry and functional groups.

Biological Activity

(S)-3-Amino-2-((benzyloxy)methyl)propan-1-ol hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological interactions, supported by relevant studies and data.

Structural Characteristics

This compound features an amino group, a hydroxyl group, and a benzyloxy substituent. Its molecular formula is C11H17ClN2O2C_{11}H_{17}ClN_2O_2, with a molar mass of approximately 231.72 g/mol. The presence of a chiral center makes it particularly interesting for applications in drug development, where stereochemistry can significantly influence biological interactions and pharmacological effects.

Synthesis

The synthesis of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol typically involves several steps, including the introduction of the benzyloxy group through nucleophilic substitution reactions. This synthetic pathway allows the compound to be produced with high enantiomeric purity, essential for its biological evaluation.

Research indicates that (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol can act as both a substrate and an inhibitor in various biochemical assays. Its structural features enable it to interact with specific enzymes and receptors, potentially influencing enzyme mechanisms and protein interactions. For instance, studies have shown that this compound can modulate the activity of certain neurotransmitter receptors, which may have implications for neurological disorders .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Interaction studies involving (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol focus on its binding affinity with enzymes such as acetylcholinesterase (AChE). It has been observed that this compound exhibits competitive inhibition against AChE, suggesting its potential use in treating conditions like Alzheimer's disease .
  • Antiviral Activity : Preliminary investigations into the antiviral properties of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol have shown promising results against certain viral strains. In vitro assays demonstrated that the compound could inhibit viral replication by interfering with the virus's ability to bind to host cells .
  • Neuroprotective Effects : In models of neurodegeneration, (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol has been reported to reduce neuronal cell death induced by oxidative stress. This effect is attributed to its antioxidant properties and ability to modulate intracellular signaling pathways involved in cell survival .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochlorideSimilar chiral center; different stereochemistryPotentially different biological activity due to chirality
3-Amino-3-(thiophen-3-yl)propan-1-olContains thiophene ring instead of benzyloxyDistinct electronic properties due to sulfur atom
(S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-olContains thiophene; methylamino groupVariation in reactivity and potential applications

The unique functional groups and stereochemistry of (S)-3-amino-2-((benzyloxy)methyl)propan-1-ol contribute to distinct reactivity patterns and biological interactions compared to these similar compounds .

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9,12H2;1H/t11-;/m0./s1

InChI Key

FVVOZSNBCNPPES-MERQFXBCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CN)CO.Cl

Canonical SMILES

C1=CC=C(C=C1)COCC(CN)CO.Cl

Origin of Product

United States

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